![molecular formula C18H14N2O2S B2433400 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866873-06-5](/img/no-structure.png)

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

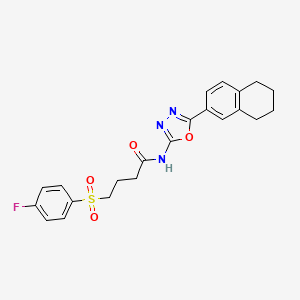

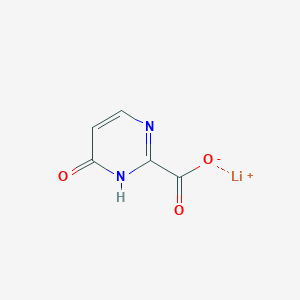

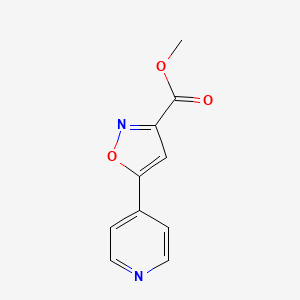

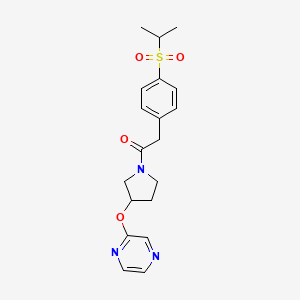

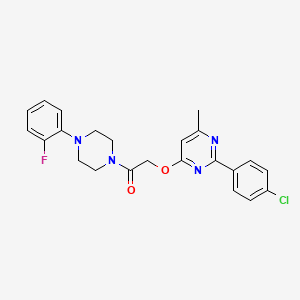

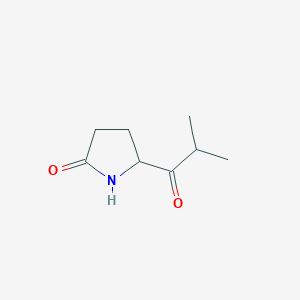

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a benzofuro[3,2-d]pyrimidin-4-one core, which is a type of fused ring system that is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems. The benzofuro[3,2-d]pyrimidin-4-one core would likely contribute to the stability of the molecule .Chemical Reactions Analysis

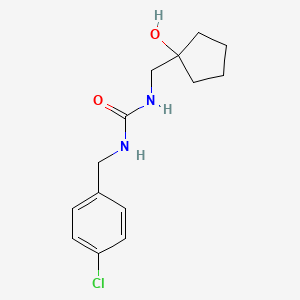

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with isocyanates, leading to the formation of ureido intermediates .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis of Derivatives : Benzofuro[3,2-d]pyrimidine derivatives, including those related to the specified compound, have been synthesized using aza-Wittig reactions and other chemical reactions. These processes yield various derivatives with confirmed structures via NMR, mass spectrometry, and infrared analysis (Wang et al., 2019).

Crystal Structure Analysis : Studies have analyzed the crystal structure of related compounds, revealing details about molecular configurations and hydrogen bonding interactions (Glidewell et al., 2003).

Biological Activities

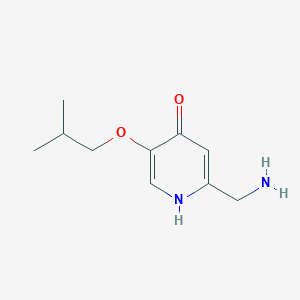

Antitumor Activity : Certain derivatives have shown potent antitumor activity. For instance, thieno[3,2-d]pyrimidine derivatives exhibited significant anticancer effects on various human cancer cell lines, comparable to known anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity : Some synthesized analogues have been evaluated for their antimicrobial properties against bacterial and fungal strains, potentially contributing to the development of new antimicrobial agents (Patel & Patel, 2017).

Inhibitory Effects on Enzymes : Compounds from the pyrrolo[2,3-d]pyrimidine class, closely related to the specified chemical, have been studied as inhibitors of enzymes like thymidylate synthase, with potential applications in cancer therapy (Gangjee et al., 1996).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one' involves the reaction of a benzofuro[3,2-d]pyrimidine derivative with a thiol compound in the presence of a base.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzonitrile", "sodium methoxide", "sulfur", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-aminobenzonitrile in the presence of sodium methoxide to form 3-[(4-methylphenyl)methyl]-2-phenyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 2: Treatment of the benzofuro[3,2-d]pyrimidine derivative with sulfur and methyl iodide in the presence of potassium carbonate and dimethylformamide to introduce a thiol group at the 2-position of the benzofuro[3,2-d]pyrimidine ring, yielding 3-[(4-methylphenyl)methyl]-2-sulfanyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 3: Oxidation of the thiol group to a sulfone group using chloroform as the oxidizing agent to obtain the final product, 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one." ] } | |

Número CAS |

866873-06-5 |

Nombre del producto |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Fórmula molecular |

C18H14N2O2S |

Peso molecular |

322.38 |

Nombre IUPAC |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H14N2O2S/c1-11-6-8-12(9-7-11)10-20-17(21)16-15(19-18(20)23)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,23) |

Clave InChI |

CNJRVBOBOVRPCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)

![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)